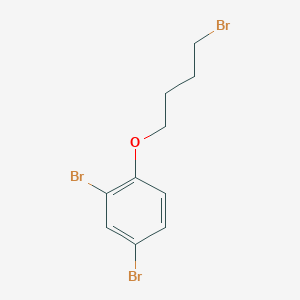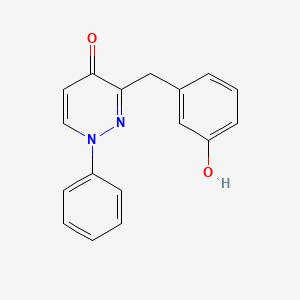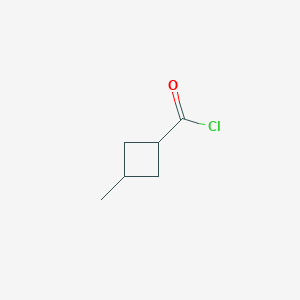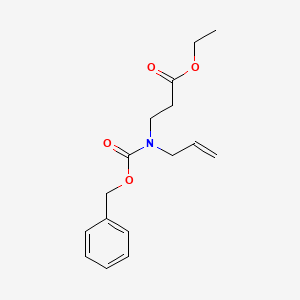
2,4-Dibromo-1-(4-bromobutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-(4-bromobutoxy)benzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the butoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(4-bromobutoxy)benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2,4-dibromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate in acetone. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the butoxy group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1-(4-bromobutoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring and the butoxy side chain can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrogenated benzene derivatives with fewer bromine atoms.
Applications De Recherche Scientifique
2,4-Dibromo-1-(4-bromobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-(4-bromobutoxy)benzene depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms can form halogen bonds with amino acid residues, leading to changes in enzyme activity. The butoxy side chain may also interact with hydrophobic pockets in proteins, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-1-(2-bromophenoxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of butoxy groups.
4-Bromobutyl phenyl ether: Similar side chain but lacks the additional bromine atoms on the benzene ring.
Uniqueness
2,4-Dibromo-1-(4-bromobutoxy)benzene is unique due to the presence of both bromine atoms on the benzene ring and the butoxy side chain
Propriétés
IUPAC Name |
2,4-dibromo-1-(4-bromobutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br3O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULSCBENCJDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)

![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)


![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

